Bienvenue dans la boutique en ligne BenchChem!

(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride is a racemic pyrrolidine-based intermediate and a specified impurity standard for the fluoroquinolone antibiotic gemifloxacin, classified as Gemifloxacin Related Compound A in pharmacopeial monographs. It serves a well-defined role in analytical quality control (QC) for drug substance and product release, underpinned by its distinctive oxime-aminomethyl substitution pattern.

Molecular Formula C6H15Cl2N3O
Molecular Weight 216.106
CAS No. 215229-16-6
Cat. No. B583580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride
CAS215229-16-6
Synonyms(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dihydrochloride;  (+/-)-4-Aminomethyl-3-methoxyiminopyrrolidine Dihydrochloride; 
Molecular FormulaC6H15Cl2N3O
Molecular Weight216.106
Structural Identifiers
SMILESCON=C1CNCC1CN.Cl.Cl
InChIInChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6-;;
InChIKeyWWPSDNRRMDKBHO-MPTFJDTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride (CAS 215229-16-6) Procurement Guide


(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride is a racemic pyrrolidine-based intermediate [1] and a specified impurity standard for the fluoroquinolone antibiotic gemifloxacin, classified as Gemifloxacin Related Compound A in pharmacopeial monographs . It serves a well-defined role in analytical quality control (QC) for drug substance and product release, underpinned by its distinctive oxime-aminomethyl substitution pattern.

Why Generic Substitution Fails for (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride


Direct substitution with the single (Z)-isomer standard (Gemifloxacin Related Compound A; CAS 284474-14-2) or a different salt form like the dimethanesulfonate (CAS 329181-36-4) is not equivalent [1]. The racemic (R/S) mixture can exhibit distinct chromatographic retention times and system suitability parameters compared to the pure (Z)-isomer, as specified in USP monograph methods . Using an alternative salt form introduces a different counterion that alters both the molecular weight (critical for quantitative standard preparation) and the physicochemical properties, most notably the partition coefficient (LogP) [2], which directly impacts solubility in polar mobile phases and reference stock solution stability.

Quantitative Differentiation Evidence for (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride


Racemic Mixture vs. Single (Z)-Isomer: Chromatographic System Suitability

The (R/S) racemic mixture and the (Z)-isomer (Gemifloxacin Related Compound A) are not chromatographically interchangeable. While the USP monograph requires a resolution of NLT 5.0 between E-gemifloxacin and gemifloxacin using the (Z)-isomer as the reference marker [1], a racemic standard is often supplied for research and development to resolve both enantiomers or to meet specific analytical protocol requirements. Using the wrong isomer standard can lead to misidentified impurity peaks and failed system suitability criteria.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Dichloride Salt vs. Dimethanesulfonate Salt: LogP and Molecular Weight Impacts on Quantitative Analysis

The dichloride salt (MW: 216.11 g/mol) and the dimethanesulfonate salt of the (Z)-isomer (MW: 335.39 g/mol) are both used as reference standards. The molecular weight difference is critical for gravimetric preparation of standard solutions—an error in salt-form assumption can introduce a 55% overestimation or underestimation of analyte concentration. Furthermore, the dichloride salt possesses a LogP of 1.8 and a polar surface area of 59.64 Ų [1], which directly governs its solubility in the aqueous/organic mobile phase specified in the USP method.

Reference Standard Preparation Quantitative NMR / HPLC Salt-Form Selection

Gemifloxacin Related Compound A vs. Other Impurity Standards in Stability Studies

In stability-indicating HPLC methods for gemifloxacin, the targeted impurity 'Related Compound A' specifically tracks the fate of the protic amine-bearing side-chain degradation pathway . A validated method demonstrated recovery rates for gemifloxacin impurities in the range of 96.99–102.10% [1], underscoring the need for a specifically identified standard like (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride to monitor this specific degradation product, as opposed to a general-purpose quinolone impurity.

Forced Degradation Studies Stability-Indicating Methods Impurity Tracking

Synthetic Intermediate: Proven Route Reliability vs. Custom Synthesis Alternatives

The synthesis of (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride is a well-defined step in the established patent route for gemifloxacin. Its deprotection step (from IX to X) using acetyl chloride in cool methanol, followed by condensation with a naphthyridine carboxylic acid, yields the final drug substance [1]. This synthetic pathway has been validated through multiple patent filings (US5633262, US5698570, US5776944) and commercial scale-up, making it a technology-transfer ready intermediate. A custom-synthesized analog would lack this proven track record and route optimization, introducing supply chain and quality risk.

GMP Synthesis Drug Master File Reliable Intermediate Sourcing

High-Impact Application Scenarios for (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride


ANDAs for Gemifloxacin: Impurity Standard Procurement

Generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for gemifloxacin mesylate must characterize and control organic impurities to levels meeting USP standards. Procuring (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride, specifically identified as a key process-related impurity or degradation product, is a foundational step for method validation [1]. Its defined racemic nature provides a critical distinction from the (Z)-isomer marker, directly supporting method development for tracking side-chain cleaved products and ensuring system suitability. [2]

Forced Degradation and Stability Studies for Drug Products

Pharmaceutical R&D teams conducting forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on gemifloxacin drug substance or product need a primary standard to quantify the level of the core cycle peptide degradation product. The high recovery rates (96.99–102.10%) demonstrated for this impurity in validated liquid chromatography methods [1] make it the definitive marker for assessing the shelf-life and stability-indicating power of the analytical method. Using a surrogate standard would compromise the accuracy of these predictive degradation models.

GMP Synthesis of Gemifloxacin: Late-Stage Intermediate Sourcing

Contract manufacturing organizations (CMOs) requiring a GMP-grade intermediate for the final convergent synthesis step of gemifloxacin mesylate will use this compound due to its documented route in the original drug master files and patents [1]. Its synthesis from the N-Boc protected precursor is a proven transformation that does not require novel synthetic development, thus reducing time-to-clinic for first-to-file generics. A comparable custom intermediate would necessitate full route scouting and validation, introducing significant program delays.

Pharmacopeial Reference Standard Cross-Validation

National control laboratories and pharmacopeial bodies that need to cross-validate working standards for global markets will procure this racemic dichloride salt specifically to challenge the selectivity of the USP monograph method. Because of its subtle difference from the (Z)-isomer primary standard (i.e., the racemic mixture), it serves as a rigorous test probe to confirm that the analytical method can differentiate between the intended impurity marker and other structurally related substances, thereby fulfilling ICH Q2(R1) validation requirements. [1]

Quote Request

Request a Quote for (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.